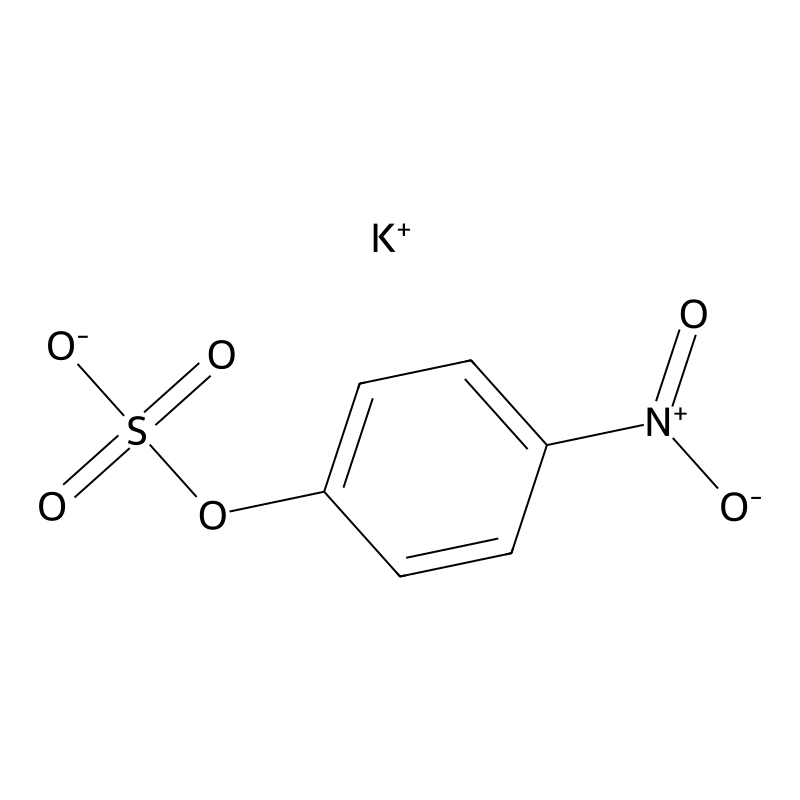

Potassium 4-nitrophenyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for Sulfatase Activity Measurement:

K4NPS is a commonly used substrate to measure the activity of sulfatases, a class of enzymes that break down sulfate esters. When K4NPS is cleaved by a sulfatase, it releases 4-nitrophenol, a yellow-colored product that can be easily measured using a spectrophotometer. This allows researchers to quantify the activity of sulfatases in various biological samples, such as cell lysates or tissue homogenates. Source: Sigma-Aldrich, "Potassium 4-Nitrophenyl Sulfate":

Applications in Enzyme Assays:

Other Research Applications:

K4NPS has also been explored in other research areas, such as:

- Inhibiting Arylsulfatase: Studies have shown that K4NPS can act as an inhibitor of arylsulfatase, another type of enzyme that cleaves sulfate esters. This property makes K4NPS a potential tool for studying the function and regulation of arylsulfatase activity. Source: Sigma-Aldrich, "Potassium 4-Nitrophenyl Sulfate":

- Inorganic Analog of Organic Aryl Ester Sulfate: The structure of K4NPS is similar to certain organic aryl ester sulfates, which are naturally occurring molecules. This makes K4NPS a valuable tool for studying the interactions between these molecules and biological systems. Source: Sigma-Aldrich, "Potassium 4-Nitrophenyl Sulfate":

Potassium 4-nitrophenyl sulfate is an organic compound with the molecular formula and a molecular weight of 257.26 g/mol. It is classified as a potassium salt of 4-nitrophenyl sulfate, featuring a nitro group (-NO2) attached to the phenyl ring, which is further connected to a sulfate group (-OSO3). This compound appears as a solid, typically ranging in color from white to yellowish-green, and has a melting point of approximately 251 °C .

Potassium 4-nitrophenyl sulfate is notable for its use in biochemical applications, particularly as a substrate for sulfatase enzymes. Its structure allows for specific interactions with biological molecules, making it valuable in various research contexts.

- Hydrolysis: In aqueous solutions, it can undergo hydrolysis, leading to the release of 4-nitrophenol and potassium sulfate.

- Sulfatase Activity: It serves as a substrate for sulfatase enzymes, which catalyze the cleavage of the sulfate group, resulting in the formation of 4-nitrophenol. This reaction is significant in studying enzyme kinetics and mechanisms.

- Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which may be useful in synthetic organic chemistry.

Potassium 4-nitrophenyl sulfate exhibits biological activity primarily through its role as a substrate for sulfatases. Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, playing crucial roles in various biological processes, including steroid metabolism and glycosaminoglycan degradation. The activity of these enzymes can be quantitatively assessed using potassium 4-nitrophenyl sulfate as a substrate, where the production of 4-nitrophenol can be measured spectrophotometrically .

The synthesis of potassium 4-nitrophenyl sulfate typically involves the following steps:

- Nitration of Phenol: The starting material, phenol, is nitrated using concentrated nitric acid to introduce the nitro group at the para position, yielding 4-nitrophenol.

- Sulfonation: The next step involves reacting 4-nitrophenol with sulfuric acid to form the corresponding sulfate ester.

- Neutralization: Finally, potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of potassium 4-nitrophenyl sulfate .

Potassium 4-nitrophenyl sulfate has several applications:

- Biochemical Research: It is widely used as a substrate for sulfatase assays in enzyme kinetics studies.

- Synthetic Chemistry: The compound can serve as an intermediate in organic synthesis processes.

- Analytical Chemistry: It is utilized in colorimetric assays to quantify enzyme activity based on the release of 4-nitrophenol.

Studies involving potassium 4-nitrophenyl sulfate often focus on its interactions with various enzymes and biological systems:

- Enzyme Kinetics: Researchers utilize this compound to study the kinetics of sulfatases, investigating parameters such as reaction rates and enzyme inhibition.

- Inhibition Studies: Potassium 4-nitrophenyl sulfate can also be employed to assess potential inhibitors of sulfatase activity by measuring changes in product formation.

Several compounds share structural features or functional properties with potassium 4-nitrophenyl sulfate. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium p-nitrophenyl sulfate | C6H5NaO6S | Sodium salt variant; used similarly in assays |

| p-Nitrophenol | C6H5NO3 | Product formed upon hydrolysis; widely used |

| Potassium phenyl sulfate | C6H5KOSO3 | Related compound with similar applications |

Uniqueness of Potassium 4-Nitrophenyl Sulfate

Potassium 4-nitrophenyl sulfate is unique due to its specific structure that allows it to act as an effective substrate for sulfatases while also being stable under various conditions. Its ability to produce measurable amounts of 4-nitrophenol upon enzymatic action makes it particularly valuable for quantitative analysis in biochemical research .

Historical Evolution of Aryl Sulfate Ester Synthesis Techniques

Early aryl sulfate synthesis relied on direct sulfation of phenols using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃). For example, 4-nitrophenol was treated with ClSO₃H to form the intermediate chlorosulfate, which was subsequently neutralized with potassium hydroxide to yield potassium 4-nitrophenyl sulfate. However, these methods suffered from poor regioselectivity and side reactions, such as over-sulfation and decomposition.

The introduction of the 2,2,2-trichloroethyl (TCE) protecting group in the 1970s marked a turning point. Phenols reacted with TCE chlorosulfate (prepared from trichloroethanol and sulfuryl chloride) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP), achieving >90% yields of protected sulfates. Deprotection via Zn/NH₄HCO₂ or Pd/C provided free sulfate esters with minimal desulfation. This method became foundational for synthesizing labile aryl sulfates, including potassium 4-nitrophenyl sulfate.

By 2006, neopentyl and isobutyl protecting groups were introduced to stabilize sulfate esters during synthesis. These groups enabled high-yielding deprotection under mild conditions, further refining the production of potassium 4-nitrophenyl sulfate.

Kinetic Characterization of Sulfotransferase 1A1 Activation Mechanisms

Human sulfotransferase 1A1 (SULT1A1) plays a pivotal role in phase II drug metabolism by catalyzing the transfer of sulfuryl groups from PAPS to hydroxyl-containing substrates. Potassium 4-nitrophenyl sulfate (pNPS) activates SULT1A1 through an ordered bypass mechanism, where pNPS intercepts the enzyme-PAP complex (E·PAP) before PAP dissociates [3]. This interaction regenerates E·PAPS, enabling subsequent substrate sulfation. Kinetic studies reveal that pNPS binding to E·PAP follows a ping-pong mechanism, characterized by parallel lines in double-reciprocal plots at low substrate concentrations [3].

Key kinetic parameters for SULT1A1 in the presence of pNPS include a maximum velocity (V~max~) of 32 ± 4 μM/min/mg and a binding constant (K~b~) of 35 ± 5 μM [3]. Substrate inhibition by naphthol, a hydroxyl substrate, arises from the formation of a dead-end E·PAP·naphthol complex, which competes with pNPS for binding to E·PAP [3]. This inhibition is uncompetitive, as evidenced by intersecting lines in inhibition studies [3].

Table 1: Kinetic Constants for SULT1A1 Activation by pNPS

| Parameter | Value |

|---|---|

| V~max~ (μM/min/mg) | 32 ± 4 |

| K~p2~ (mM) | 1.2 ± 0.2 |

| K~b~ (μM) | 35 ± 5 |

| K~Ib~ (μM) | 70 ± 10 |

These findings underscore pNPS’s utility in dissecting complex enzyme mechanisms and identifying regulatory nodes in sulfuryl transfer pathways [3].

Role as Probe Substrate in Elucidating PAP/PAPS Cycling Pathways

The PAP/PAPS cycle is central to sulfotransferase function, with pNPS serving as a sulfuryl donor to regenerate PAPS from PAP. In isotopic exchange experiments, pNPS transfers its sulfuryl group to PAP bound to SULT1A1, forming PAPS and releasing para-nitrophenol (pNP) [3]. At high pNPS concentrations, >90% of the sulfuryl group in the product naphthyl sulfate originates from pNPS rather than PAPS, demonstrating its dominance in the bypass pathway [3].

This cycling mechanism is critical under physiological conditions where PAPS availability is limited. pNPS’s ability to sulfonate PAP within the E·PAP complex bypasses the need for free PAPS, enhancing catalytic efficiency. Structural studies suggest that pNPS binds to a hydrophobic pocket adjacent to the PAP-binding site, enabling simultaneous occupancy of both molecules in the active site [3].

Development of Continuous Spectrophotometric Assays for Sulfotransferase Activity Monitoring

Potassium 4-nitrophenyl sulfate enables real-time, continuous monitoring of sulfotransferase activity through two complementary approaches:

Sulfate Release Assay: Hydrolysis of pNPS by arylsulfatases releases inorganic sulfate, quantified colorimetrically at 400 nm using barium chloranilate [2]. This method has a linear detection range of 0–12 mM sulfate, with a molar extinction coefficient (ε) of 1,200 M⁻¹cm⁻¹ [2].

p-Nitrophenolate Formation Assay: SULT-catalyzed sulfuryl transfer from pNPS to PAP produces pNP, which ionizes to yellow para-nitrophenolate (λ~max~ = 401 nm, ε = 18,300 M⁻¹cm⁻¹) [3]. This assay’s sensitivity allows detection of enzyme activities as low as 0.033 U/mL [3].

Table 2: Spectrophotometric Assay Parameters Using pNPS

| Assay Type | λ~max~ (nm) | ε (M⁻¹cm⁻¹) | Detection Limit |

|---|---|---|---|

| Sulfate Release | 400 | 1,200 | 0.1 mM |

| p-Nitrophenolate Formation | 401 | 18,300 | 0.033 U/mL |

These assays facilitate high-throughput screening of sulfotransferase inhibitors and activators, with applications in drug discovery and enzymology [2] [3].